REACTION_CXSMILES
|
COCCO[AlH2-]O[CH2:8][CH2:9][O:10][CH3:11].[Na+].[C:13]1(C)[CH:18]=CC=[CH:15][CH:14]=1.[O:20]1[CH2:24][CH2:23][CH2:22][CH2:21]1.O.O.O.O.C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>CO>[CH3:11][O:10][C:9]1[CH:8]=[C:18]([CH2:13][CH2:14][CH3:15])[CH:24]=[CH:23][C:22]=1[CH2:21][OH:20] |f:0.1.2,4.5.6.7.8.9.10|
|
Name
|
Red-Al toluene
|
Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
|
COCCO[AlH2-]OCCOC.[Na+].C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
compound
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium sodium tartrate tetrahydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at an internal temperature of about 35° C. for about 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was successively washed with water and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)CCC)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.91 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |